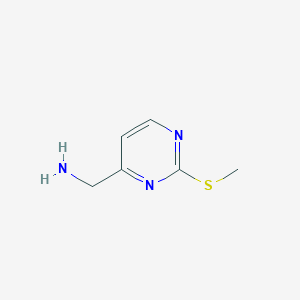

(2-(Methylthio)pyrimidin-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfanylpyrimidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXFMUSLZWZXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Transformative Reactions of 2 Methylthio Pyrimidin 4 Yl Methanamine

Established Synthetic Pathways to (2-(Methylthio)pyrimidin-4-yl)methanamine

The synthesis of this compound is not typically accomplished in a single step but rather through a multi-step sequence that builds the pyrimidine (B1678525) core and subsequently introduces the required functional groups. A logical and commonly inferred pathway involves the preparation of a key intermediate, 2-(methylthio)pyrimidine-4-carbonitrile, followed by its reduction.

Precursor Substrate Utilization and Reaction Conditions

The construction of the 2-(methylthio)pyrimidine (B2922345) scaffold often commences from simple, commercially available precursors. A common starting material is 2-thiouracil (B1096). The synthesis of the key nitrile intermediate can be envisioned through the following steps:

S-Methylation: The initial step involves the S-methylation of 2-thiouracil. This is typically achieved by treating 2-thiouracil with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide. This reaction proceeds smoothly to afford 2-(methylthio)pyrimidin-4(3H)-one.

Chlorination: The next transformation is the conversion of the hydroxyl group (in its tautomeric form) at the 4-position to a chlorine atom. This is a standard procedure in pyrimidine chemistry, often accomplished using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step yields 4-chloro-2-(methylthio)pyrimidine.

Cyanation: The chloro group at the 4-position is a good leaving group and can be displaced by a cyanide nucleophile to introduce the nitrile functionality. This nucleophilic aromatic substitution is typically carried out using a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction produces 2-(methylthio)pyrimidine-4-carbonitrile.

Reduction of the Nitrile: The final step is the reduction of the nitrile group to the primary amine. This is a well-established transformation in organic synthesis. Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents can also be used. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, care must be taken as some reducing agents can also affect the pyrimidine ring itself.

A summary of the precursor substrates and general reaction conditions is presented in the table below.

| Step | Precursor(s) | Reagent(s) | Solvent(s) | General Conditions | Product |

| 1 | 2-Thiouracil | Methyl iodide, Sodium hydroxide | Water, Ethanol | Room temperature | 2-(Methylthio)pyrimidin-4(3H)-one |

| 2 | 2-(Methylthio)pyrimidin-4(3H)-one | Phosphorus oxychloride | - | Heating | 4-Chloro-2-(methylthio)pyrimidine |

| 3 | 4-Chloro-2-(methylthio)pyrimidine | Sodium cyanide | DMSO | Heating | 2-(Methylthio)pyrimidine-4-carbonitrile |

| 4 | 2-(Methylthio)pyrimidine-4-carbonitrile | H₂, Raney Ni or LiAlH₄ | Ethanol, THF | Pressure, Room Temp to Reflux | This compound |

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound involves careful consideration of each step to maximize yield and minimize side products.

In the S-methylation step, controlling the stoichiometry of the base and methyl iodide is crucial to prevent N-methylation. The use of aqueous or alcoholic solvents at room temperature generally favors the desired S-alkylation.

For the chlorination reaction, the complete removal of the chlorinating agent (e.g., POCl₃) after the reaction is essential to avoid complications in the subsequent steps. This is typically achieved by distillation under reduced pressure or by careful quenching with ice.

The cyanation step can sometimes be complicated by the reactivity of the methylthio group. In some cases, particularly with electron-withdrawing groups on the pyrimidine ring, the methylthio group itself can be displaced by the cyanide ion. rsc.orgrsc.org Careful control of reaction temperature and time is necessary to favor the displacement of the chloro group.

The reduction of the nitrile is a critical step where optimization is key to achieving high purity of the final product. While catalytic hydrogenation is generally a clean method, the choice of catalyst and reaction conditions (pressure, temperature, solvent) can significantly impact the reaction rate and selectivity. A significant consideration when using powerful hydrides like LiAlH₄ is the potential for over-reduction. Research on related pyrimidine systems has shown that LiAlH₄ can reduce the pyrimidine ring itself, leading to the formation of dihydropyrimidine (B8664642) derivatives. researchgate.net For example, the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with LiAlH₄ yielded ethyl 2-(methylthio)-1,6-dihydropyrimidine-5-carboxylate as the main product, with the desired alcohol being only a byproduct. researchgate.net This highlights the need for milder, more selective reducing agents or carefully controlled reaction conditions to prevent saturation of the aromatic ring. Alternative reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) could offer a milder alternative for the nitrile reduction.

Functional Group Transformations of the Methanamine Moiety

The primary amine of the methanamine moiety is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

N-Acylation: The amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination, which involves the formation of an intermediate imine followed by its in-situ reduction (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride), is a particularly effective method for introducing a variety of alkyl groups. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides.

These transformations are fundamental in medicinal chemistry for modifying the polarity, lipophilicity, and hydrogen bonding capacity of the molecule.

Reactivity and Derivatization at the Methylthio Group

The 2-methylthio group plays a significant role in the reactivity of the pyrimidine ring. While relatively stable, it can be chemically modified, most notably through oxidation.

Oxidation: The sulfur atom of the methylthio group can be selectively oxidized to a sulfoxide (-SOCH₃) and further to a sulfone (-SO₂CH₃). Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The oxidation state of the sulfur significantly influences the electronic properties of the pyrimidine ring.

Nucleophilic Displacement: The methylthio group is a relatively poor leaving group. However, upon oxidation to the corresponding sulfoxide or, more effectively, the sulfone, it becomes an excellent leaving group for nucleophilic aromatic substitution. nih.govacs.org This two-step sequence allows for the introduction of a wide range of nucleophiles at the 2-position, including amines, alkoxides, and thiols. This strategy dramatically increases the synthetic utility of the 2-methylthio substituent, enabling access to a broad array of 2-substituted pyrimidines that would be difficult to obtain directly. Studies have shown that the displacement of the oxidized methylthio group can be achieved with various nucleophiles, such as glutathione. nih.govnih.gov

The table below summarizes the derivatization possibilities at the methylthio group.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | m-CPBA, H₂O₂ | Sulfoxide (-SOCH₃), Sulfone (-SO₂CH₃) |

| Nucleophilic Displacement (of sulfone) | Amines, Alkoxides, Thiols | Amino, Alkoxy, Thioether |

Strategic Modifications of the Pyrimidine Ring System

The pyrimidine ring itself, while aromatic, is relatively electron-deficient due to the presence of the two nitrogen atoms. This inherent electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult. However, the presence of activating groups can facilitate such reactions. For pyrimidines, electrophilic attack, such as halogenation, typically occurs at the C-5 position, which is the most electron-rich carbon atom. researchgate.net While the methylthio and methanamine groups are not strongly activating, they can still influence the regioselectivity of electrophilic attack.

Ring Reduction: As mentioned previously, the pyrimidine ring can be susceptible to reduction under certain conditions. The use of powerful reducing agents like LiAlH₄ can lead to the formation of non-aromatic dihydropyrimidines. researchgate.net This transformation represents a significant modification of the core scaffold, leading to a three-dimensional structure with different biological and physical properties.

Metal-Catalyzed Cross-Coupling: If a halo-substituent were to be introduced onto the pyrimidine ring (e.g., at the 5-position), it would open up possibilities for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This would allow for the introduction of aryl, vinyl, or alkynyl groups, further expanding the chemical space accessible from this scaffold.

Applications of 2 Methylthio Pyrimidin 4 Yl Methanamine As a Key Building Block in Complex Chemical Synthesis

Construction of Fused Heterocyclic Systems

The inherent reactivity of the pyrimidine (B1678525) ring and its substituents in (2-(Methylthio)pyrimidin-4-yl)methanamine makes it an excellent starting material for the synthesis of various fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

One prominent application is in the synthesis of pyrimido[4,5-d]pyrimidines . The general strategy often involves the reaction of a 4-aminopyrimidine (B60600) derivative with various cyclizing agents. For instance, 6-aminouracil (B15529) derivatives, which are structurally related to our title compound, can react with primary aromatic or heterocyclic amines and aldehydes in a multicomponent reaction to afford pyrimido[4,5-d]pyrimidine (B13093195) ring systems. researchgate.net A key step in some synthetic routes to these fused systems is a hydrazine-induced cyclization. nih.gov By analogy, this compound, with its primary amine, can be envisioned to participate in similar condensation and cyclization reactions to generate novel pyrimido[4,5-d]pyrimidine derivatives.

Another important class of fused heterocycles accessible from pyrimidine precursors are thieno[2,3-d]pyrimidines . While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the general synthetic strategies often involve the construction of a thiophene (B33073) ring onto a pre-existing pyrimidine core.

Furthermore, the synthesis of pyrimido[4,5-b]quinolines has been demonstrated starting from 6-amino-2-(methylthio)pyrimidin-4(3H)-one, a closely related analog. This transformation is achieved through a three-component, one-pot cyclocondensation with dimedone and various aromatic aldehydes. researchgate.net This suggests that this compound could be a viable substrate for similar multicomponent reactions to produce a diverse library of pyrimido[4,5-b]quinoline derivatives.

The following table summarizes representative fused heterocyclic systems that can be conceptually derived from this compound based on established synthetic routes for analogous pyrimidine derivatives.

| Fused Heterocyclic System | General Synthetic Approach | Potential Reactants with this compound |

| Pyrimido[4,5-d]pyrimidines | Multicomponent reaction and cyclization | Aldehydes, isocyanates, hydrazine |

| Thieno[2,3-d]pyrimidines | Annulation of a thiophene ring | α-Halo ketones, sulfur reagents |

| Pyrimido[4,5-b]quinolines | Three-component cyclocondensation | Dimedone, aromatic aldehydes |

Role in the Elaboration of Diverse Chemical Scaffolds

The concept of "privileged scaffolds" in medicinal chemistry highlights molecular frameworks that can interact with multiple biological targets. mdpi.comnih.gov Pyrimidine-containing structures are considered privileged scaffolds due to their prevalence in biologically active molecules. nih.gov this compound serves as an excellent starting point for the elaboration of diverse chemical scaffolds through various synthetic strategies, including multicomponent reactions (MCRs).

Multicomponent reactions are powerful tools for generating molecular diversity in a single step. routledge.commdpi.com The aminomethyl group of this compound can readily participate in MCRs such as the Ugi and Passerini reactions. For instance, in a Ugi four-component reaction, the amine can react with an aldehyde, an isocyanide, and a carboxylic acid to produce a complex peptidomimetic scaffold incorporating the pyrimidine moiety. This approach allows for the rapid generation of a library of compounds with diverse substituents, which is highly valuable in drug discovery. researchgate.net

Scaffold decoration and morphing are other strategies to expand the chemical space around a core structure. mdpi.com Starting with the this compound scaffold, the aminomethyl group can be acylated, alkylated, or used in reductive amination to introduce a wide variety of functional groups. The methylthio group at the 2-position is also amenable to modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, or it can be displaced by various nucleophiles, further increasing the diversity of the resulting scaffolds.

The table below illustrates the potential for generating diverse scaffolds from this compound using different synthetic strategies.

| Synthetic Strategy | Key Reaction | Potential Outcome |

| Multicomponent Reactions | Ugi, Passerini | Complex, peptidomimetic scaffolds with multiple points of diversity |

| Scaffold Decoration | Acylation, Alkylation | Introduction of various functional groups onto the aminomethyl moiety |

| Scaffold Morphing | Nucleophilic substitution | Replacement of the methylthio group with other functionalities |

Precursor in the Synthesis of EED Inhibitor Analogs

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator, and its dysregulation is implicated in various cancers. The Embryonic Ectoderm Development (EED) protein is a core component of PRC2, and inhibiting the EED-EZH2 interaction is a promising therapeutic strategy. nih.gov Several potent and selective EED inhibitors, such as EED226 and MAK683 , feature heterocyclic cores that bear resemblance to the pyrimidine scaffold of this compound. youtube.commedchemexpress.com

While the exact synthesis of these inhibitors from this compound is not explicitly documented, a retrospective analysis of their structures suggests that it could serve as a valuable precursor. The core of EED226, for example, is a triazolopyrimidine. The synthesis of such fused systems often begins with appropriately substituted pyrimidines. The aminomethyl group of our title compound could be a handle for introducing the necessary side chains, while the pyrimidine ring itself would form a key part of the final inhibitor scaffold.

The development of EED inhibitors often involves extensive Structure-Activity Relationship (SAR) studies to optimize potency and pharmacokinetic properties. The versatility of this compound allows for the systematic modification of different parts of the molecule, making it an ideal starting point for generating a library of EED inhibitor analogs for SAR exploration.

The following table outlines the key structural features of known EED inhibitors and how this compound could be a precursor to these features.

| EED Inhibitor | Key Structural Feature | Potential Synthetic Connection to this compound |

| EED226 | Triazolopyrimidine core | The pyrimidine ring of the title compound could form the pyrimidine part of the fused system. |

| MAK683 | Imidazopyrimidine core | Similar to EED226, the pyrimidine moiety could be a foundational element. |

Advanced Methodological Contributions to Organic Synthesis

Beyond its role as a building block for specific targets, this compound and its derivatives have the potential to contribute to the development of advanced synthetic methodologies.

Tandem reactions , where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent an efficient and elegant approach to complex molecule synthesis. acs.orgrsc.org The functional group array of this compound is well-suited for the design of novel tandem reactions. For instance, a reaction sequence could be initiated at the aminomethyl group, followed by a cyclization involving the pyrimidine ring or the methylthio substituent.

The development of novel catalytic systems is another area where pyrimidine-based ligands have shown promise. The nitrogen atoms in the pyrimidine ring can coordinate to metal centers, and by attaching appropriate functional groups, such as the aminomethyl group, ligands with specific steric and electronic properties can be designed. While direct catalytic applications of this compound have not been reported, its structure suggests potential for the development of novel catalysts for various organic transformations. mdpi.com

Furthermore, the principles of diversity-oriented synthesis (DOS) aim to create libraries of structurally diverse and complex molecules. mdpi.com The use of this compound in MCRs, as discussed earlier, aligns perfectly with the goals of DOS by enabling the rapid construction of a wide range of molecular scaffolds from a single, versatile starting material.

Computational and Mechanistic Investigations Pertaining to 2 Methylthio Pyrimidin 4 Yl Methanamine and Its Transformations

Theoretical Analysis of Reaction Pathways Involving the Compound

Theoretical analysis of reaction pathways involving (2-(Methylthio)pyrimidin-4-yl)methanamine primarily focuses on nucleophilic aromatic substitution (SNAr) reactions, a common transformation for pyrimidine (B1678525) derivatives. The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles. The methylthio group at the C2 position is a good leaving group, facilitating such reactions.

Computational studies, often employing Density Functional Theory (DFT), can be used to model the reaction mechanisms. For instance, the reaction of this compound with various amines can be investigated to understand the regioselectivity and reaction kinetics. Theoretical calculations can elucidate the structure of the transition states and intermediates, such as the Meisenheimer complex, and determine the activation energies for different reaction pathways.

A plausible reaction pathway that can be analyzed computationally is the substitution of the methylthio group. The reaction would proceed through a two-step mechanism:

Nucleophilic Attack: An incoming nucleophile (e.g., an amine) attacks the C2 position of the pyrimidine ring, leading to the formation of a tetrahedral intermediate (Meisenheimer complex).

Leaving Group Departure: The methylthio group departs, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The energy profile for such a reaction can be calculated, providing insights into the reaction's feasibility and rate.

Table 1: Theoretical Activation Energies for SNAr Reaction at C2 Position

| Nucleophile | Solvent | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Ammonia | DMSO | 18.5 | -5.2 |

| Methylamine | DMSO | 17.9 | -6.1 |

| Aniline (B41778) | Toluene | 22.3 | -3.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar SNAr reactions.

Computational Modeling of Derived Structures and Their Conformational Space

Once new derivatives of this compound are synthesized, computational modeling can be employed to explore their three-dimensional structures and conformational preferences. The conformation of a molecule can significantly influence its biological activity and physical properties.

Conformational analysis of the aminomethyl side chain at the C4 position is of particular importance. The rotation around the C4-Cα and Cα-N bonds determines the spatial orientation of the amine group. Potential energy surface (PES) scans can be performed by systematically rotating these dihedral angles and calculating the energy at each step. This allows for the identification of low-energy conformers.

For example, in a derived amide, the orientation of the carbonyl group relative to the pyrimidine ring and the substituent on the nitrogen atom will be critical. Molecular mechanics or more accurate quantum mechanical methods can be used to identify the most stable conformations.

Table 2: Calculated Dihedral Angles and Relative Energies of Stable Conformers of a Hypothetical N-acetyl Derivative

| Conformer | Dihedral Angle (C5-C4-Cα-N) | Dihedral Angle (C4-Cα-N-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 65° | 175° | 0.00 |

| B | -70° | 178° | 0.15 |

| C | 178° | -5° | 2.50 |

Note: The data in this table is hypothetical and for illustrative purposes.

These studies reveal that the side chain is flexible, with several low-energy conformations accessible at room temperature. The global minimum energy conformation is often one that minimizes steric hindrance between the side chain and the pyrimidine ring.

Quantum Chemical Studies on Reactivity Profiles

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would likely show negative potential (red regions) around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack (e.g., protonation). Positive potential (blue regions) would be expected around the amine and methylthio protons.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is likely to be localized on the pyrimidine ring and the sulfur atom.

The LUMO is associated with the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be distributed over the electron-deficient pyrimidine ring, particularly at the C2 and C6 positions, indicating these as likely sites for nucleophilic attack.

Table 3: Calculated Quantum Chemical Descriptors

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates moderate electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.6 eV | Suggests good kinetic stability |

| Natural Charge on C2 | +0.45 | Confirms electrophilic character |

| Natural Charge on N1 | -0.60 | Confirms nucleophilic character |

Note: The data in this table is hypothetical and for illustrative purposes, based on DFT calculations of similar heterocyclic systems.

These quantum chemical descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions. For instance, the significant positive charge on the C2 carbon atom, combined with the LUMO distribution, strongly supports the notion that this position is the primary site for nucleophilic attack, corroborating the mechanistic analysis discussed in section 4.1.

Structure Activity Relationship Sar Insights from Compounds Derived from 2 Methylthio Pyrimidin 4 Yl Methanamine

Influence of the (2-(Methylthio)pyrimidin-4-yl)methanamine Fragment on Structural Diversity

The this compound core is a versatile scaffold that allows for the generation of extensive chemical libraries. Its structural diversity arises from the ability to introduce modifications at several key positions: the pyrimidine (B1678525) ring, the methylthio group at the C2 position, and the methanamine side chain at the C4 position.

Pyrimidine Ring Modifications: The pyrimidine ring itself can be substituted at the C5 and C6 positions. For instance, the introduction of a methyl group at the C6 position, as seen in derivatives of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide, has been explored to create compounds with plant growth stimulant properties. researchgate.net This position is often targeted to influence the molecule's orientation and interaction with biological targets.

C2-Position Modifications: The 2-(methylthio) group is a common feature in many biologically active pyrimidines. The sulfur atom can be readily alkylated with various alkyl halides to form different thioethers, a strategy used in the synthesis of 2-(heptylthio)pyrimidine-4,6-diamine. mdpi.com Furthermore, the methylthio group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of amine, ether, or other functional groups, thereby creating vast structural diversity.

The combination of these modification strategies allows for the creation of large and diverse libraries of compounds from the parent this compound fragment, enabling a thorough exploration of the chemical space around this privileged scaffold.

Elucidation of Key Structural Features for Modulating Derivative Properties

Structure-activity relationship (SAR) studies on derivatives of the 2-(methylthio)pyrimidine (B2922345) core have provided critical insights into the structural features that govern their biological activity. The potency and selectivity of these compounds are highly dependent on the nature and position of various substituents.

In the context of antimicrobial activity, studies on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives have shown that the nature of the substituent on a terminal benzene (B151609) ring significantly influences the extent of microbial inhibition. For example, the presence of hydroxyl or amino groups on the phenyl ring of N'-[1-(phenyl)ethylidene]hydrazide derivatives led to more potent analogues. nih.gov This suggests that hydrogen-bonding capabilities and electronic properties of the substituents are key determinants of activity.

| Compound ID | Substituent on Phenyl Ring | Activity Synopsis | Reference |

| Derivative 1 | 4-amino | Potent antibacterial activity | nih.gov |

| Derivative 2 | 4-hydroxy | Potent antibacterial activity | nih.gov |

| Derivative 3 | 2,5-dihydroxy | Potent antibacterial activity | nih.gov |

| Derivative 4 | Unsubstituted | Less active | nih.gov |

This table illustrates the impact of phenyl ring substituents on the antibacterial activity of selected 2-(methylthio)pyrimidine derivatives.

In the realm of kinase inhibition, the pyrimidine core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase enzyme. For a series of pyrazolo[3,4-d]pyrimidine-based Src inhibitors, modifications at the C6-thio position and the C4-anilino group were explored. While a simple methylthio group was present in one of the most potent compounds (SI388), replacing it with a bulkier thioethylmorpholinyl group in other analogs did not consistently improve activity, highlighting the sensitivity of the binding pocket to steric hindrance around this position. mdpi.com

Similarly, in the development of Mer/c-Met dual inhibitors based on a 2-substituted aniline (B41778) pyrimidine scaffold, the nature of the group at the C2-anilino and C4-oxy positions was critical. The data revealed that specific substitutions, such as a 1-methylpiperidin-4-yl)oxy group on the aniline ring, were crucial for achieving potent dual kinase inhibition. mdpi.com

| Compound ID | C2-Substituent | C4-Substituent | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) | Reference |

| 17c | (3-((1-methylpiperidin-4-yl)oxy)phenyl)amino | (4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamido)phenyl)oxy | 6.4 | 26.1 | mdpi.com |

| 13a | (4-((1-methylpiperidin-4-yl)oxy)phenyl)amino | (4-(N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamido)phenyl)oxy | >1000 | >1000 | mdpi.com |

This table presents SAR data for selected pyrimidine derivatives as Mer/c-Met inhibitors, highlighting the importance of substitution patterns for potent activity.

These examples underscore that the methylthio group, the substitution pattern on the pyrimidine ring, and the nature of the side chain at the C4 position are all critical structural features. Modulating these features allows for the fine-tuning of biological activity, whether it be antimicrobial potency or selective kinase inhibition.

Design Principles for Novel Derivatives Based on SAR

The collective SAR insights from various studies on 2-(methylthio)pyrimidine derivatives provide a set of guiding principles for the rational design of new, potentially more effective compounds.

Scaffold Hopping and Core Modification: While the pyrimidine ring is a well-established hinge-binding motif, its core can be modified to optimize interactions or alter properties. For instance, fusing the pyrimidine with other rings to create scaffolds like pyrido[3,2-d]pyrimidine (B1256433) or pyrazolo[3,4-d]pyrimidine has been a successful strategy for developing potent PI3K/mTOR and Src kinase inhibitors, respectively. mdpi.comnih.gov This approach maintains the key interaction points of the pyrimidine while introducing new vectors for substitution and exploring different regions of the target's binding site.

Exploitation of Hydrophobic and Allosteric Pockets: The design of novel derivatives should consider the specific topology of the target's active site. SAR studies often reveal that introducing specific lipophilic or aromatic groups at the C4-position can lead to interactions with hydrophobic pockets adjacent to the main binding site. In the design of PLK4 inhibitors, a morpholine (B109124) ring was found to extend towards the solvent region, while other substituents could reach a hydrophobic cavity, demonstrating the importance of tailoring substituents to match the target's topography. nih.gov

Modulation of Physicochemical Properties: The substituents on the this compound scaffold can be strategically chosen to modulate key drug-like properties such as solubility, metabolic stability, and cell permeability. For example, the incorporation of polar groups like morpholine or piperazine (B1678402) can enhance aqueous solubility. nih.gov The methylthio group itself can be a site of metabolism; replacing it or the methyl group with bioisosteres could be a strategy to improve metabolic stability.

Structure-Based and Fragment-Based Design: Modern drug design often employs computational methods. Docking studies, as used in the development of PI3K/mTOR inhibitors, can help rationalize observed SAR and predict the binding modes of newly designed compounds. nih.gov This allows for a more targeted approach, where new derivatives are designed to form specific, potency-enhancing interactions with the target protein. By starting with the core this compound fragment and building upon it with groups known to interact favorably with a target class (e.g., kinases), novel and potent molecules can be efficiently developed.

By applying these principles, the this compound scaffold can continue to serve as a foundation for the discovery of novel therapeutic agents with tailored biological activities.

Future Directions and Emerging Research Avenues for 2 Methylthio Pyrimidin 4 Yl Methanamine in Chemical Sciences

Development of Novel Synthetic Applications

The inherent structural features of (2-(Methylthio)pyrimidin-4-yl)methanamine make it a promising starting material for the synthesis of diverse and complex molecules. The primary amine group on the methanamine substituent is a key handle for a multitude of chemical transformations.

Future synthetic applications could focus on leveraging this amine for the construction of novel ligands for catalysis or biologically active molecules. For instance, condensation reactions with various aldehydes and ketones can yield Schiff bases, which can be further reduced to secondary amines or used as intermediates for the synthesis of more complex heterocyclic systems.

Moreover, the pyrimidine (B1678525) core is a well-established pharmacophore found in numerous therapeutic agents. chemijournal.commdpi.com Research into derivatives of this compound could lead to the discovery of new drug candidates. For example, acylation of the primary amine with various carboxylic acids or their derivatives could generate a library of amide compounds for screening against different biological targets. The synthesis of novel pyrimidine derivatives has been shown to be a fruitful strategy in the development of HIV drugs and other antiviral agents. chemijournal.comnih.gov

The methylthio group at the 2-position of the pyrimidine ring also offers a site for synthetic modification. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can alter the electronic properties of the pyrimidine ring, potentially modulating the biological activity of its derivatives. Furthermore, the methylthio group can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at this position.

A summary of potential synthetic transformations is presented in the table below:

| Reactive Site | Reaction Type | Potential Products |

| Primary Amine | Acylation | Amides |

| Reductive Amination | Secondary Amines | |

| Schiff Base Formation | Imines | |

| Methylthio Group | Oxidation | Sulfoxides, Sulfones |

| Nucleophilic Substitution | Diverse 2-substituted pyrimidines | |

| Pyrimidine Ring | Electrophilic Substitution | Halogenated or nitrated derivatives |

Potential in Advanced Materials or Probe Chemistry

The unique electronic and structural characteristics of the pyrimidine ring suggest that this compound could be a valuable component in the design of advanced materials and chemical probes. Pyrimidine derivatives have been investigated for their fluorescence properties, which can be exploited in the development of sensors and imaging agents. researchgate.net

Derivatization of the primary amine with fluorogenic moieties could lead to the creation of fluorescent probes for detecting specific analytes or for cellular imaging. The pyrimidine core can act as a signaling unit, with its fluorescence emission being modulated by the binding of a target molecule to a receptor unit attached to the amine.

In the realm of materials science, the ability of the pyrimidine nitrogen atoms and the exocyclic amine to coordinate with metal ions could be harnessed to construct metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The specific coordination geometry and electronic properties of this compound could lead to the formation of novel materials with interesting and useful properties.

Furthermore, the incorporation of this pyrimidine building block into polymer chains could impart specific functionalities to the resulting materials. For example, polymers containing this moiety might exhibit interesting thermal, optical, or conductive properties.

Unexplored Reactivity and Derivatization Opportunities

Beyond the more common transformations of the amine and methylthio groups, there are several unexplored avenues of reactivity for this compound. The interplay between the different functional groups on the molecule could lead to novel intramolecular reactions and the formation of unique heterocyclic systems.

For instance, under specific conditions, the primary amine could potentially react with the pyrimidine ring itself, leading to cyclization and the formation of fused bicyclic structures. The conditions for such reactions would need to be carefully explored, but the resulting compounds could have interesting and novel biological or material properties.

The derivatization of the pyrimidine ring through electrophilic substitution reactions is another area that warrants investigation. While pyrimidines are generally considered electron-deficient, the presence of the activating methylthio and aminomethyl groups could facilitate substitution at the 5-position of the ring. Halogenation or nitration at this position would provide further handles for diversification and the synthesis of a wider range of derivatives.

The development of novel synthetic methodologies that are specific to the this compound scaffold is also a promising research direction. This could include the use of transition metal catalysis to effect novel C-H activation or cross-coupling reactions, further expanding the chemical space accessible from this versatile building block. The synthesis and biological evaluation of various acetohydrazide derivatives containing a pyrimidine core have demonstrated the potential for discovering compounds with useful properties such as plant growth stimulation. researchgate.netnih.gov This highlights the value of exploring diverse derivatization strategies.

Q & A

Q. What are the established synthetic routes for (2-(Methylthio)pyrimidin-4-yl)methanamine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) can serve as a key intermediate. Reacting this with ammonia or amines under basic conditions (e.g., K₂CO₃) introduces the methanamine group. Palladium-catalyzed cross-coupling (e.g., with Pd(PPh₃)₄) is also employed for regioselective functionalization .

Q. How is the structure of this compound confirmed experimentally?

Characterization relies on ¹H NMR and ¹³C NMR to verify substituent positions and purity. For example, in related pyrimidine derivatives, methylthio groups resonate at δ ~2.5 ppm (¹H) and δ ~12-14 ppm (¹³C). Mass spectrometry (exact mass: 169.06 g/mol) and melting point analysis further validate structural integrity .

Q. What solvents and catalysts are optimal for synthesizing pyrimidine derivatives of this compound?

Polar aprotic solvents (e.g., DMF, CH₂Cl₂) are preferred for nucleophilic substitutions. Catalysts like DBU (1,8-diazabicycloundec-7-ene) enhance reaction efficiency in dehydrohalogenation steps, while Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings for aryl functionalization .

Advanced Research Questions

Q. How can low yields in amide coupling reactions involving this compound be mitigated?

Low yields often arise from incomplete activation of carboxylic acid intermediates. Using oxalyl chloride or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents improves electrophilicity. Adding Et₃N as a base neutralizes HCl byproducts, while maintaining anhydrous conditions minimizes hydrolysis .

Q. What strategies improve regioselectivity during pyrimidine ring functionalization?

Regioselectivity is controlled by directing groups (e.g., methylthio at C2) that activate specific positions. For example, the methylthio group at C2 directs electrophilic substitution to C4 or C5. Computational modeling (e.g., DFT calculations) predicts reactive sites, guiding experimental design .

Q. How can computational tools streamline retrosynthesis planning for derivatives?

AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose synthetic routes. For one-step syntheses, these tools prioritize intermediates like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, minimizing side reactions .

Q. What methods resolve contradictions in spectral data for structurally similar analogs?

Contradictions arise from tautomerism or solvent effects. Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, in N-[2-(methylthio)-6-oxopyrimidin-4-yl]formamide, HMBC correlations confirm carbonyl connectivity to NH and methylthio groups .

Q. How is purity assessed for intermediates in multi-step syntheses?

HPLC (≥95% purity threshold) and NMR integration (e.g., comparing methylthio proton integrals to aromatic peaks) are standard. For crystalline intermediates, melting point consistency (e.g., 161–162°C for N,N-dimethyl-N'-[2-(methylthio)pyrimidin-4-yl]imidoformamide) indicates purity .

Methodological Notes

- Experimental Design : Always include control reactions (e.g., omitting catalysts) to validate step efficiency.

- Data Interpretation : Cross-reference NMR data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities.

- Safety : Handle methylthio-containing compounds in fume hoods due to potential sulfur volatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.